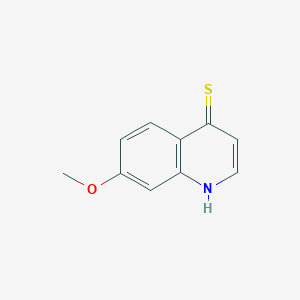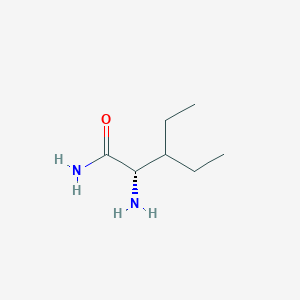
N-(methylsulfonyl)-4-nitrobenzamide
Overview
Description
N-(methylsulfonyl)-4-nitrobenzamide: is an organic compound that features both a nitrobenzoyl group and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(methylsulfonyl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoyl chloride with methanesulfonamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(methylsulfonyl)-4-nitrobenzamide can undergo oxidation reactions, particularly at the methanesulfonamide group.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoyl chloride moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the methanesulfonamide group.
Reduction: 4-Amino-benzoyl-methanesulfonamide.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(methylsulfonyl)-4-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays. Its derivatives are investigated for their potential as enzyme inhibitors .
Medicine: this compound and its derivatives are explored for their potential therapeutic properties, including antimicrobial and anti-inflammatory activities .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. It is also employed in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of N-(methylsulfonyl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methanesulfonamide group can form hydrogen bonds and other interactions with target proteins, affecting their function and activity .
Comparison with Similar Compounds
4-Nitrobenzoic acid: Similar in structure but lacks the methanesulfonamide group.
4-Nitrobenzoyl chloride: Precursor to N-(methylsulfonyl)-4-nitrobenzamide, lacks the methanesulfonamide group.
Methanesulfonamide: Lacks the nitrobenzoyl group.
Uniqueness: this compound is unique due to the presence of both the nitrobenzoyl and methanesulfonamide groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components .
Properties
Molecular Formula |
C8H8N2O5S |
|---|---|
Molecular Weight |
244.23 g/mol |
IUPAC Name |
N-methylsulfonyl-4-nitrobenzamide |
InChI |
InChI=1S/C8H8N2O5S/c1-16(14,15)9-8(11)6-2-4-7(5-3-6)10(12)13/h2-5H,1H3,(H,9,11) |
InChI Key |
CYNPSTZFEOHJSW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Diethyl [2-(4-nitrophenyl)ethenyl]phosphonate](/img/structure/B8285903.png)
![3-[5-Methoxy-1-(thiophene-3-sulfonyl)-1H-indol-3-yl]-propionic acid](/img/structure/B8285915.png)










![5-Acetamido-2-[(dimethylamino)methyl]phenol](/img/structure/B8285995.png)

